molecular formula C15H9Cl4NO3S B11702769 N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-2,4-dichlorobenzamide

N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-2,4-dichlorobenzamide

Cat. No.: B11702769
M. Wt: 425.1 g/mol
InChI Key: KMPUXDXYLRETRE-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-2,4-dichlorobenzamide is a chemical compound with the molecular formula C15H9Cl4NO3S. This compound is known for its unique structure, which includes a benzenesulfonyl group and multiple chlorine atoms. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-2,4-dichlorobenzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with N-(2,2-dichloroethenyl)benzenesulfonamide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and using industrial-grade reagents and solvents to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives of the original compound.

Scientific Research Applications

N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-2,4-dichlorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-2,4-dichlorobenzamide is unique due to its specific combination of benzenesulfonyl and dichloroethenyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research.

Properties

Molecular Formula

C15H9Cl4NO3S

Molecular Weight

425.1 g/mol

IUPAC Name

N-[1-(benzenesulfonyl)-2,2-dichloroethenyl]-2,4-dichlorobenzamide

InChI

InChI=1S/C15H9Cl4NO3S/c16-9-6-7-11(12(17)8-9)14(21)20-15(13(18)19)24(22,23)10-4-2-1-3-5-10/h1-8H,(H,20,21)

InChI Key

KMPUXDXYLRETRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=C(Cl)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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